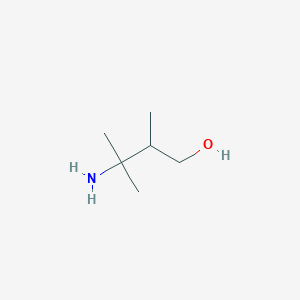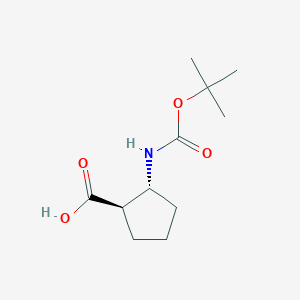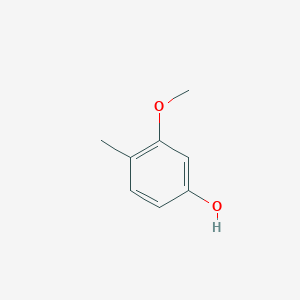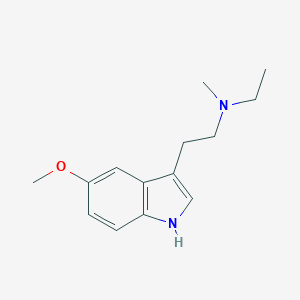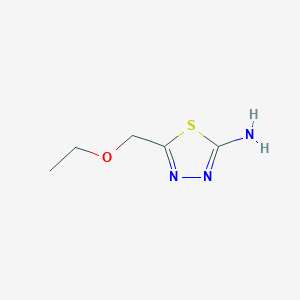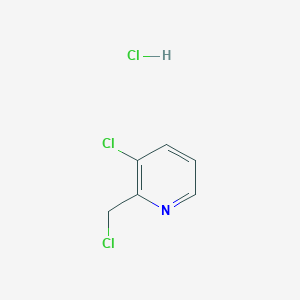
3-氯-2-(氯甲基)吡啶盐酸盐
描述
3-Chloro-2-(chloromethyl)pyridine hydrochloride: is a chemical compound with the molecular formula C6H6Cl2N·HCl . It is a crystalline solid that is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its reactivity due to the presence of both a chloromethyl group and a chlorine atom on the pyridine ring, making it a valuable building block in organic synthesis .
科学研究应用
Chemistry: 3-Chloro-2-(chloromethyl)pyridine hydrochloride is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a precursor in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Biology and Medicine: In biological research, the compound is used to synthesize various bioactive molecules, including potential pharmaceuticals. It serves as an intermediate in the development of drugs targeting specific enzymes and receptors .
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and insecticides. It is also employed in the production of specialty chemicals and materials .
作用机制
Target of Action
3-Chloro-2-(chloromethyl)pyridine hydrochloride, also known as 2-Chloromethylpyridine hydrochloride, is primarily used as a precursor to pyridine-containing ligands . It is an alkylating agent and is used in the synthesis of various pharmaceuticals .
Mode of Action
As an alkylating agent, 3-Chloro-2-(chloromethyl)pyridine hydrochloride can transfer its chloromethyl group to other molecules . This property is utilized in the synthesis of various compounds, including pyridine-containing ligands .
Result of Action
The result of the action of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is the formation of other compounds through its role as a precursor and alkylating agent . For example, it has been used in the synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent .
Action Environment
The action of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is influenced by various environmental factors. For instance, its reactivity can be affected by temperature, light, and the presence of other chemicals . It should be stored under an inert atmosphere at 2-8°C to maintain its stability .
生化分析
Cellular Effects
It is known that chlorinated compounds can have various effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process begins by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to a temperature range of 58-60°C while chlorine gas is introduced under light irradiation. The reaction is monitored using gas chromatography to determine the endpoint. After the reaction is complete, the product is isolated by distillation and then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of 3-Chloro-2-(chloromethyl)pyridine hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 3-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
相似化合物的比较
- 2-Chloro-5-(chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
Comparison: 3-Chloro-2-(chloromethyl)pyridine hydrochloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
属性
IUPAC Name |
3-chloro-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKPCRREBTZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599956 | |
| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124425-87-2 | |
| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


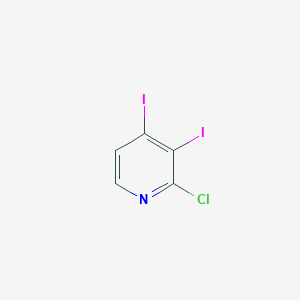

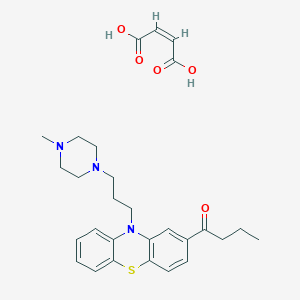

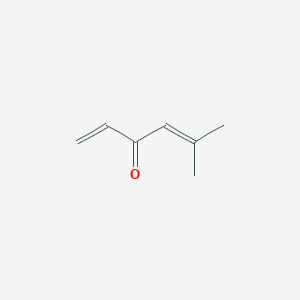
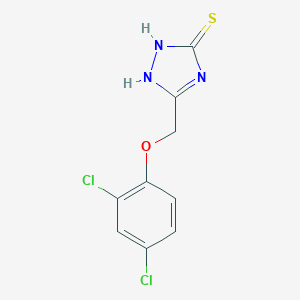
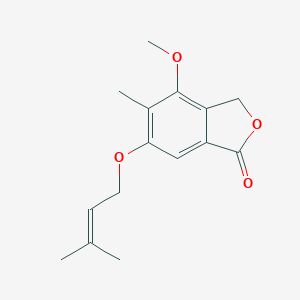
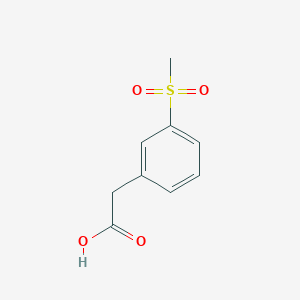
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)
